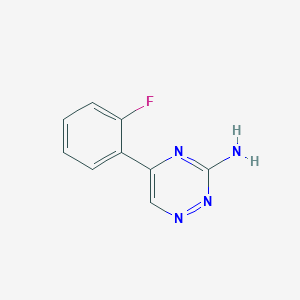

5-(2-Fluorophenyl)-1,2,4-triazin-3-amine

描述

属性

IUPAC Name |

5-(2-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-4-2-1-3-6(7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYPLQMUAUUGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Key Intermediates

The synthesis of 5-(2-Fluorophenyl)-1,2,4-triazin-3-amine typically involves multi-step transformations starting from appropriately substituted triazine precursors and fluorinated aromatic amines. The general strategy includes aroylation, fluoroamination, ammonolysis, and subsequent functional group manipulations.

Aroylation and Fluoroamination

- Starting from 6-(2’-aminophenyl)-3-thioxo-1,2,4-triazin-5-one, aroylation is performed to introduce aroyl groups onto the triazine core.

- Fluoroamination follows, where refluxing with 4-fluoroaniline in ethanol induces the replacement of the thioxo group via loss of hydrogen sulfide (H₂S), yielding 3-(4’-fluorophenyl)amino-6-aryl-1,2,4-triazin-5(4H)ones (compounds 3a, 3b).

Ammonolysis to Introduce the 5-Amino Group

- The compounds from fluoroamination are then refluxed with ammonia in ethanol for approximately 3 hours.

- This step converts the 5-position of the triazine ring to an amino group, producing 5-amino-3-(4’-fluorophenylamino)-6-aryl-1,2,4-triazines (compounds 4a, 4b), which are fluorinated lamotrigine analogues.

Further Derivatization

- The free amino group at position 5 allows for further functionalization, such as reaction with phenyl isothiocyanate to form N,N-disubstituted thioureas.

- Ring closure reactions with malonic acid in glacial acetic acid afford thiobarbituric acid derivatives.

- Cyclization via reflux in DMF can yield aroyl-1,2,4-triazino[5,6-b]indoles.

Mechanistic Insights

- The fluoroamination step involves nucleophilic substitution facilitated by the electron-withdrawing fluorine atom on the aromatic ring, enhancing the reactivity of the 4-fluoroaniline.

- Ammonolysis introduces the amino group at position 5 through nucleophilic attack of ammonia on the triazine ring.

- Subsequent reactions exploit the nucleophilicity of the 5-amino group for thiourea formation and ring closures, enabling structural diversification.

Summary Table of Preparation Methods

Research Findings and Characterization

- The synthesized this compound derivatives exhibit antimicrobial and anti-inflammatory activities, attributed to the fluorine substitution enhancing biological properties.

- Spectroscopic characterization (IR, elemental analysis) confirms the presence of amino, fluorine, and aroyl groups.

- Melting points and purity data support the reproducibility of the synthetic protocols.

化学反应分析

Types of Reactions

5-(2-Fluorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazines with various functional groups.

科学研究应用

Chemical Synthesis

5-(2-Fluorophenyl)-1,2,4-triazin-3-amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate.

- Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the triazine ring with strong nucleophiles such as amines or thiols.

Antimicrobial Activity

Research indicates that fluorinated triazines exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound shows enhanced activity against various bacterial strains and fungi. A comparative study found that it displayed superior antimicrobial activity against Escherichia coli compared to non-fluorinated analogs, with a notable Minimum Inhibitory Concentration (MIC) value.

| Compound | MIC against E. coli (µg/mL) |

|---|---|

| This compound | 8 |

| Non-fluorinated analog | 32 |

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies reported IC50 values in the low micromolar range against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 4.22 |

| MCF-7 (breast cancer) | 5.10 |

The mechanism of action often involves the inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase.

Inhibition of Nucleoside Transporters

Another promising application is the selective inhibition of equilibrative nucleoside transporters (ENTs), which play a crucial role in regulating nucleotide metabolism and drug delivery in cancer therapy. Compounds related to this compound have shown selective inhibition towards ENT2 over ENT1, potentially enhancing the efficacy of chemotherapeutic agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research has shown that specific substitutions can enhance or diminish its biological effectiveness:

| Modification | Effect on Activity |

|---|---|

| Addition of -OMe group | Increased antimicrobial activity |

| Introduction of -NO2 group | Decreased activity against pathogens |

| Variations in fluorination | Enhanced lipophilicity and bioavailability |

Case Study 1: Antimicrobial Evaluation

In a study evaluating several fluorinated triazines, this compound exhibited significant antimicrobial activity against E. coli. The agar well diffusion method was employed to assess its effectiveness compared to standard antibiotics like penicillin.

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer potential of various triazine derivatives found that those similar to this compound demonstrated potent cytotoxic effects against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

作用机制

The mechanism of action of 5-(2-Fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Key Observations:

- Halogen Position : The 2-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to meta-substituted analogs (e.g., 3-fluoro or 3-bromo). Ortho-substitution can influence ring planarity and receptor binding .

- Complexity and Activity: AZD4365’s pyridine substituent and 4-fluorophenyl group demonstrate how additional heterocycles enhance receptor specificity (e.g., adenosine A2A antagonism) .

- Physicochemical Properties : The parent phenyl analog has a lower molecular weight (174.19 g/mol) and melting point (235°C) compared to bulkier derivatives like AZD4365 (m.w. 330.78 g/mol) .

Pharmacological and Clinical Relevance

- Its 4-fluorophenyl group and pyridine moiety likely contribute to improved pharmacokinetics and target engagement .

- Halogenated Derivatives : Bromine and chlorine substitutions (e.g., 5-(3-bromophenyl)-1,2,4-triazin-3-amine) are explored for their enhanced binding via halogen bonding, though their clinical status remains unclear .

生物活性

5-(2-Fluorophenyl)-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis of this compound

The synthesis of this compound involves the introduction of a fluorine atom into the triazine ring structure, which is known to enhance the pharmacological properties of heterocyclic compounds. Fluorination can improve lipophilicity and metabolic stability, making these compounds more effective as drug candidates. The synthetic routes often utilize various nucleophilic substitutions and cyclization reactions to construct the triazine framework effectively.

Antimicrobial Activity

Research indicates that fluorinated triazines exhibit notable antimicrobial properties. For example, studies have shown that derivatives with fluorine substitutions demonstrate enhanced activity against various bacterial strains and fungi. In one study, compounds similar to this compound were evaluated using the agar well diffusion method against Escherichia coli and Penicillium chrysogenum, revealing significant zones of inhibition compared to standard antibiotics like penicillin .

Anticancer Activity

This compound and its analogs have been investigated for their anticancer potential. One study reported that certain triazine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For instance, a derivative showed an IC50 value of 4.22 μM against A549 lung cancer cells . The mechanism of action often involves the inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase .

Inhibition of Nucleoside Transporters

Another area of interest is the inhibition of equilibrative nucleoside transporters (ENTs), which are crucial in regulating nucleotide metabolism and drug delivery in cancer therapy. Compounds related to this compound have demonstrated selective inhibition towards ENT2 over ENT1, suggesting potential applications in enhancing the efficacy of chemotherapeutic agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that substituting different functional groups on the triazine ring can enhance or diminish its biological effectiveness. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of -OMe group | Increased antimicrobial activity |

| Introduction of -NO2 group | Decreased activity against pathogens |

| Variations in fluorination | Enhanced lipophilicity and bioavailability |

This table illustrates how specific modifications can tailor the compound's profile for desired therapeutic outcomes.

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several fluorinated triazines, this compound showed superior antimicrobial activity against E. coli compared to non-fluorinated analogs. The study employed various concentrations to determine the Minimum Inhibitory Concentration (MIC), highlighting the importance of fluorination in enhancing biocidal properties .

Case Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms revealed that certain derivatives could induce apoptosis in cancer cells through upregulation of pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl-2. This dual action suggests a complex mechanism wherein structural modifications can lead to significant changes in cellular responses .

常见问题

Q. What are the optimal synthetic routes for 5-(2-fluorophenyl)-1,2,4-triazin-3-amine, and how can purity be ensured?

The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with nitrile or amidine derivatives under controlled conditions. For example, reacting 2-fluorophenylacetonitrile with thiosemicarbazide in acidic media can yield triazine intermediates, followed by deprotection or functionalization steps . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity should be verified using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm the absence of regioisomeric byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.3 ppm for fluorophenyl) and triazine NH₂ (δ 5.8–6.2 ppm). ¹³C signals for triazine carbons appear at δ 155–165 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220.08 for C₉H₇F N₄).

- IR Spectroscopy : Detect N-H stretching (3300–3400 cm⁻¹) and triazine ring vibrations (1520–1600 cm⁻¹) .

Q. What safety protocols are recommended for handling fluorinated triazine derivatives?

- Waste Disposal : Segregate halogenated waste (e.g., fluorophenyl byproducts) and transfer to licensed hazardous waste facilities to avoid environmental contamination .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis due to potential toxicity of intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric ambiguity in triazine-amine derivatives?

X-ray diffraction using SHELX software (SHELXL for refinement) can determine the dominant tautomer. For example, triazin-3-amine may exhibit keto-enol tautomerism; hydrogen-bonding patterns (N–H···N) and dihedral angles between fluorophenyl and triazine planes (e.g., <5° planar alignment) clarify tautomeric states . Synchrotron data (high-resolution <1.0 Å) improves accuracy for weak interactions .

Q. How do structural modifications (e.g., fluorine position) impact biological activity?

- Fluorine Substituent Effects : Compare 2-fluorophenyl vs. 4-fluorophenyl analogs. Ortho-substitution (2-F) may sterically hinder target binding but enhance metabolic stability. Use molecular docking (AutoDock Vina) with adenosine receptors to predict affinity changes .

- Activity Assays : Perform in vitro competitive binding assays (IC₅₀ determination) against A₂A adenosine receptors, referencing the antagonist activity of structurally similar compounds like 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine .

Q. How can contradictory bioactivity data across studies be reconciled?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols:

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation.

- Control Compounds : Include known adenosine receptor antagonists (e.g., ZM241385) as benchmarks .

- Structural Validation : Confirm batch-to-batch consistency via LC-MS and XRD to rule out impurities or polymorphic forms .

Q. What strategies optimize solid-state formulation for pharmacological studies?

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility. Terahertz spectroscopy can identify stable polymorphs .

- Excipient Compatibility : Use thermal analysis (DSC/TGA) to assess interactions with lactose or PVP. Stability studies (40°C/75% RH, 4 weeks) evaluate hygroscopicity .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Triazin-3-amine Derivatives

Q. Table 2. Comparative Bioactivity of Fluorophenyl Triazines

| Compound | A₂A Receptor IC₅₀ (nM) | LogP |

|---|---|---|

| This compound | 320 ± 15 | 1.8 |

| 5-(4-Fluorophenyl)-analog | 210 ± 10 | 1.5 |

| 6-(2-Chloro-6-methylpyridin-4-yl)-... | 45 ± 3 | 2.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。